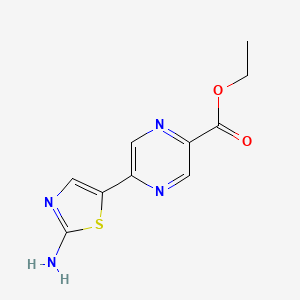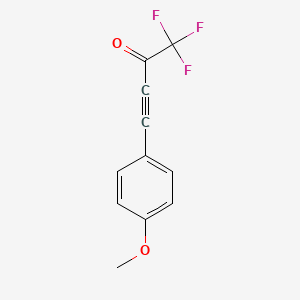
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butynone backbone
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane at 20°C in ethyl ether. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by an uncommon [3+6]-cycloaddition with another molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation, leading to the final product .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] and [3+6] cycloaddition reactions with diphenyldiazomethane, forming complex polycyclic structures.
Substitution Reactions: It can react with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: The compound reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one involves its ability to undergo cycloaddition reactions, forming complex polycyclic structures. These reactions are facilitated by the presence of the trifluoromethyl and methoxyphenyl groups, which stabilize the transition states and intermediates. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical transformations .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound shares a similar backbone but lacks the methoxy group, resulting in different reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
89965-74-2 |
|---|---|
Fórmula molecular |
C11H7F3O2 |
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C11H7F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6H,1H3 |
Clave InChI |
HUFRSBIXHLIHTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
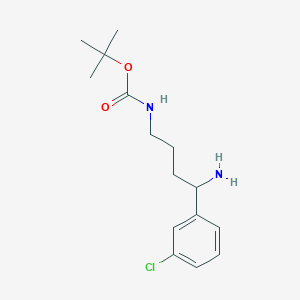
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
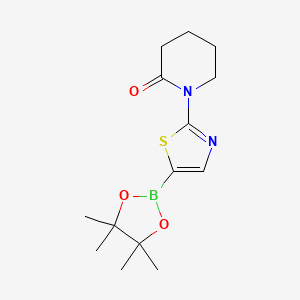
![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)
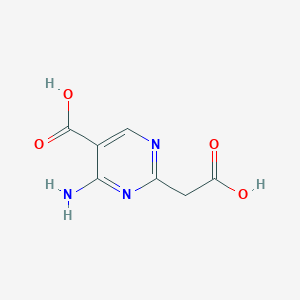
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)
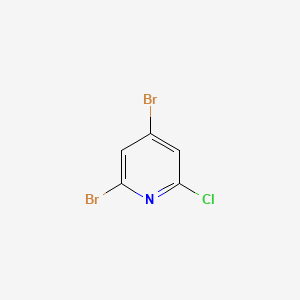
![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
